molecular formula C22H24N2O3 B2394686 chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2109581-43-1

chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2394686
CAS RN: 2109581-43-1
M. Wt: 364.445
InChI Key: LMVMJBWIYPWENP-UHFFFAOYSA-N
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Description

Chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is a derivative of the bicyclic compound, azabicyclooctane, which is commonly used as a scaffold for the development of drugs targeting the central nervous system.

Scientific Research Applications

Stereoselective Synthesis of Potent PI3 Kinase Inhibitors

Research has been conducted on the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, such as the PKI-179. This involves complex organic syntheses, including stereospecific hydroboration and oxidation-reduction sequences, to achieve desired stereochemistry critical for biological activity. Such studies underscore the importance of precise stereochemical control in the synthesis of pharmacologically relevant compounds (Zecheng Chen et al., 2010).

Development of Heterocyclic Moieties

Research on 3-hydroxy-4-pyrones as precursors for the synthesis of highly functionalized 8-azabicyclo[3.2.1]octanes reveals the potential for creating diverse natural and non-natural tropane alkaloids. These synthetic pathways provide insights into the versatility of heterocyclic frameworks for drug development and other applications (Antonio Rumbo et al., 1996).

Synthesis of Chromone Derivatives

The synthesis of chromone derivatives through reactions involving chromone-3-carbaldehyde and α-amino acids, leading to the formation of pyrroles and pyridines, indicates the potential for generating structurally diverse compounds with varied biological activities. These synthetic strategies are relevant for the design and development of new therapeutic agents (A. G. Figueiredo et al., 2007).

Catalytic Activities and Structural Analysis

Studies on the catalytic and structural properties of complexes formed with heterocyclic compounds underscore the importance of these molecules in catalysis and material science. For example, the synthesis and characterization of complexes with pentadentate bipyridine-pyridine-based ligands demonstrate their photocatalytic activities in water reduction, highlighting the utility of heterocyclic compounds in environmental and synthetic chemistry applications (C. Bachmann et al., 2013).

properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-22(21-8-5-15-3-1-2-4-20(15)27-21)24-16-6-7-17(24)14-19(13-16)26-18-9-11-23-12-10-18/h1-4,9-12,16-17,19,21H,5-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVMJBWIYPWENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3CCC4=CC=CC=C4O3)OC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

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